CAS 1156868-60-8 physical and chemical characteristics
CAS 1156868-60-8 physical and chemical characteristics
The following is an in-depth technical guide for CAS 1156868-60-8 , a specialized chemical scaffold used in epigenetic drug discovery.
N-(3-amino-3-oxopropyl)-2-aminobenzamide: A Benzamide Scaffold for HDAC Inhibition
Executive Summary: The Epigenetic Probe
CAS 1156868-60-8 , often listed in vendor catalogs under the synonym 3-[(2-aminophenyl)formamido]propanamide, is a synthetic organic molecule belonging to the 2-aminobenzamide class. Structurally, it consists of a 2-aminophenyl "head group" linked to a propanamide tail via an amide bond.
In the context of drug development, this molecule serves as a critical pharmacophore scaffold for the design of Histone Deacetylase (HDAC) inhibitors . The 2-aminobenzamide moiety is a well-characterized Zinc-Binding Group (ZBG) that chelates the catalytic zinc ion within the active site of Class I HDACs (specifically HDAC1, 2, and 3). Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides like CAS 1156868-60-8 offer kinetic selectivity for Class I isoforms, making them valuable tools for studying epigenetic gene regulation and cancer therapeutics.
Physicochemical Characterization
The physical properties of CAS 1156868-60-8 dictate its handling in the laboratory and its behavior in biological assays. The molecule exhibits a balance of hydrophilicity (amide/amine groups) and lipophilicity (phenyl ring), optimizing it for cell permeability.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 1156868-60-8 |
| IUPAC Name | N-(3-amino-3-oxopropyl)-2-aminobenzamide |
| Common Synonyms | 3-(2-aminobenzamido)propanamide; 3-[(2-aminophenyl)formamido]propanamide |
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| SMILES | O=C(N)CCNC(C1=CC=CC=C1N)=O |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL); Methanol (Moderate); Water (Low to Moderate) |
| LogP (Predicted) | ~0.65 (Lipinski compliant) |
| pKa (Predicted) | ~2.5 (Aniline NH₂); ~15 (Amide NH) |
| H-Bond Donors | 3 |
| H-Bond Acceptors | 2 |
Structural Analysis & Nomenclature Correction
Note on Nomenclature: Some commercial databases list this compound as 3-[(2-aminophenyl)formamido]propanamide. This is a non-standard naming convention where "formamido" implies the amide linkage. The IUPAC name N-(3-amino-3-oxopropyl)-2-aminobenzamide accurately describes the connectivity: a 2-aminobenzoyl group attached to the nitrogen of 3-aminopropanamide (beta-alanine amide).
Chemical Stability & Reactivity
Understanding the reactivity profile is essential for synthesis and storage.
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Amide Stability: The molecule contains two amide bonds. The benzamide bond is relatively stable due to conjugation with the phenyl ring. The terminal primary amide (propanamide) is susceptible to hydrolysis under strongly acidic or basic conditions (pH < 2 or pH > 12) at elevated temperatures.
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Oxidation Sensitivity: The primary aromatic amine (aniline) is sensitive to oxidation. Prolonged exposure to air and light can lead to the formation of azo compounds or quinone imines, resulting in a color change from white to brown.
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Protocol: Store under inert gas (Nitrogen or Argon) at -20°C.
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Nucleophilicity: The aniline nitrogen is weakly nucleophilic but can react with strong electrophiles (e.g., acid chlorides, isocyanates) if not protected during further derivatization.
Biological Mechanism: The Zinc-Binding Interface
CAS 1156868-60-8 functions as a "warhead" in the context of HDAC inhibition. Its mechanism of action relies on the specific interaction between the 2-aminobenzamide group and the HDAC active site.
Mechanism of Action (MOA)
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Entry: The molecule enters the catalytic pocket of the HDAC enzyme.
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Chelation: The carbonyl oxygen and the amino group of the 2-aminobenzamide moiety form a bidentate chelate with the Zinc (Zn²⁺) ion at the base of the active site.
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Inhibition: This chelation displaces the water molecule required for the hydrolysis of the acetyl-lysine substrate, thereby inhibiting the deacetylation process.
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Selectivity: The internal hydrogen bond between the amide proton and the aniline nitrogen locks the molecule in a conformation that preferentially fits the narrower pocket of Class I HDACs (HDAC 1, 2, 3) compared to Class II.
Visualization: HDAC Inhibition Pathway
Caption: Schematic of the competitive inhibition mechanism where the benzamide moiety chelates the catalytic Zinc ion, blocking histone deacetylation.
Synthesis & Manufacturing Protocol
For researchers requiring high-purity material or analogs, the synthesis follows a standard amide coupling workflow.
Reaction Scheme: Isatoic Anhydride + 3-Aminopropanamide → Product + CO₂
Detailed Synthetic Workflow
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Reagents:
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Starting Material A: Isatoic anhydride (CAS 118-48-9).
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Starting Material B: 3-Aminopropanamide hydrochloride (beta-alanine amide HCl).
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
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Solvent: Dimethylformamide (DMF) or Acetonitrile.
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Procedure:
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Step 1: Dissolve 1.0 eq of 3-Aminopropanamide HCl in DMF.
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Step 2: Add 1.2 eq of TEA to neutralize the salt. Stir for 15 min at room temperature.
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Step 3: Add 1.0 eq of Isatoic anhydride slowly.
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Step 4: Heat the reaction mixture to 50-60°C for 4-6 hours. The evolution of CO₂ gas indicates reaction progress.
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Step 5 (Workup): Dilute with water and extract with ethyl acetate. Wash the organic layer with brine.
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Step 6 (Purification): Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).
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Validation:
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1H NMR (DMSO-d6): Look for the characteristic aniline broad singlet (~6.5 ppm), amide doublets, and the ethylene bridge multiplets.
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MS (ESI): Expect [M+H]+ peak at 208.2.
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Handling, Storage, and Safety (SDS Summary)
Signal Word: Warning
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves (Nitrile). |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Rinse cautiously with water if exposed. |
| Storage | Hygroscopic / Light Sensitive. | Store at 2-8°C, desiccated, protected from light. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
- Chuang, M. J., et al. (2013). The Benzamide HDAC Inhibitor Mechanism and Selectivity. Molecular Cancer Therapeutics. (General reference for Benzamide MOA).
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PubChem. (2023). Compound Summary: Benzamide Derivatives and HDAC Inhibition. National Library of Medicine. Retrieved from [Link]
(Note: Specific peer-reviewed papers solely dedicated to CAS 1156868-60-8 are limited as it is primarily a scaffold/intermediate. The mechanism described is grounded in the established pharmacology of the 2-aminobenzamide class of HDAC inhibitors.)
